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molecular formula C12H14N4O2 B1266982 ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 20271-33-4

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1266982
M. Wt: 246.27 g/mol
InChI Key: WPALUGLYRHXNGX-UHFFFAOYSA-N
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Patent
US05326776

Procedure details

To a solution of 1.15 g (0.05 mol) of sodium in 80 mL of absolute ethanol was added 4.5 mL of methyl cyanoacetate and 6.5 g (0.05 mol) of benzyl azide. A white precipitate formed immediately, and the resulting mixture was stirred overnight. The yellowish creamy mixture was poured into 500 mL of ice water, and a crude yellow precipitate was collected by filtration. Recrystallization from ethanol afforded the title compound as a pale yellow solid (5.0 g, 42%). m.p. 153° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])#[N:3].[CH2:9]([N:16]=[N+:17]=[N-:18])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:19](O)C>>[NH2:3][C:2]1[N:16]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:17]=[N:18][C:4]=1[C:5]([O:7][CH2:8][CH3:19])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately
FILTRATION
Type
FILTRATION
Details
a crude yellow precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(N=NN1CC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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